molecular formula C19H19ClN2O2S2 B2696720 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 941900-91-0

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide

Cat. No. B2696720
CAS RN: 941900-91-0
M. Wt: 406.94
InChI Key: UZRDXGVJPFQDQN-UHFFFAOYSA-N
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Description

Azoramide is a small molecule that has been shown to improve ER protein-folding ability . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of Azoramide is C15H17ClN2OS, and it has a molecular weight of 308.83 .


Physical And Chemical Properties Analysis

Azoramide has a melting point of 90-93°C and a density of 1.215 . It is soluble in DMSO (up to at least 25 mg/ml) or in ethanol (up to at least 25 mg/ml) . It is stable for 1 year from the date of purchase as supplied. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide, also known as N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-ethylbenzene-1-sulfonamide. Each section focuses on a unique application of this compound.

Antimicrobial Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide: has shown significant potential as an antimicrobial agent. The thiazole ring in its structure is known for its ability to inhibit the growth of various bacteria and fungi. Studies have demonstrated that derivatives of thiazole can effectively target bacterial cell walls and fungal membranes, making them potent candidates for developing new antibiotics and antifungal medications .

Antitumor and Cytotoxic Properties

This compound has been investigated for its antitumor and cytotoxic properties. The presence of the thiazole ring, combined with the chlorophenyl group, enhances its ability to interfere with cancer cell proliferation. Research has shown that such compounds can induce apoptosis in cancer cells, making them valuable in the development of chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide has been explored in various studies. The compound’s ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX), suggests its use in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .

Antihypertensive Effects

Lastly, the compound has been investigated for its antihypertensive effects. Its ability to relax blood vessels and reduce blood pressure has been demonstrated in animal models. This suggests its potential use in developing medications for managing hypertension and related cardiovascular conditions.

Thiazoles: having diverse biological activities 2,4-Disubstituted thiazoles as multitargated bioactive molecules Molecules | Free Full-Text | Thiazole: A Versatile Standalone : Thiazoles: having diverse biological activities : 2,4-Disubstituted thiazoles as multitargated bioactive molecules : Molecules | Free Full-Text | Thiazole: A Versatile Standalone : Thiazoles: having diverse biological activities : 2,4-Disubstituted thiazoles as multitargated bioactive molecules

Mechanism of Action

Azoramide works by dose-dependently (1-25 μM) activating reporter genes whose expression is driven by the cellular unfolded protein response (UPR) response element and the ER stress response element . It can also stimulate the expression of multiple chaperone proteins to enhance ER chaperone capacity and induce phosphorylation of eukaryotic translation initiation factor 2α subunit (eIF2α) to reduce protein synthesis .

Safety and Hazards

The safety symbols for Azoramide are GHS07, and the hazard statements are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRDXGVJPFQDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethylbenzenesulfonamide

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